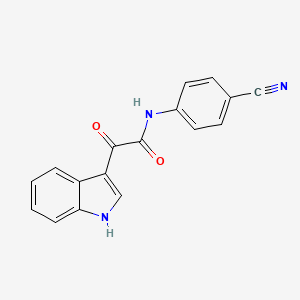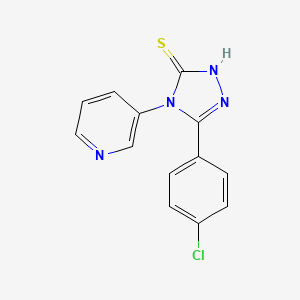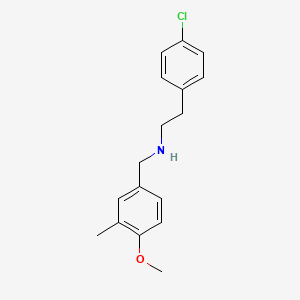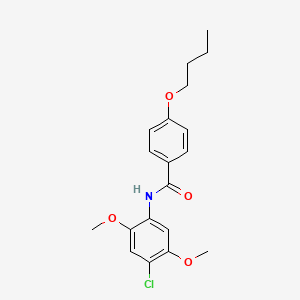![molecular formula C24H16BrClO3 B5149811 5-(4-bromophenyl)-3-{4-[(2-chlorobenzyl)oxy]benzylidene}-2(3H)-furanone](/img/structure/B5149811.png)
5-(4-bromophenyl)-3-{4-[(2-chlorobenzyl)oxy]benzylidene}-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-bromophenyl)-3-{4-[(2-chlorobenzyl)oxy]benzylidene}-2(3H)-furanone, also known as BC-11, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BC-11 is a member of the furanone family, which is known for its diverse biological activities, such as antimicrobial, antitumor, and anti-inflammatory effects.
作用機序
The mechanism of action of 5-(4-bromophenyl)-3-{4-[(2-chlorobenzyl)oxy]benzylidene}-2(3H)-furanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. This compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, such as the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. This compound has also been shown to exhibit antioxidant activity, which is the ability to scavenge free radicals and prevent oxidative damage to cells and tissues. This compound has been shown to exhibit low toxicity in vitro and in vivo, making it a potential candidate for further development as a therapeutic agent.
実験室実験の利点と制限
The advantages of using 5-(4-bromophenyl)-3-{4-[(2-chlorobenzyl)oxy]benzylidene}-2(3H)-furanone in lab experiments include its potent biological activity, low toxicity, and ease of synthesis. However, the limitations of using this compound include its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. This compound also requires further optimization to improve its pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.
将来の方向性
There are many future directions for the research and development of 5-(4-bromophenyl)-3-{4-[(2-chlorobenzyl)oxy]benzylidene}-2(3H)-furanone. One direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to investigate the pharmacokinetic properties of this compound and develop formulations that improve its bioavailability and efficacy. Another direction is to investigate the potential applications of this compound in other fields, such as material science and environmental science. Overall, this compound has great potential as a therapeutic agent and warrants further investigation.
合成法
5-(4-bromophenyl)-3-{4-[(2-chlorobenzyl)oxy]benzylidene}-2(3H)-furanone can be synthesized using a two-step reaction process. The first step involves the condensation of 4-bromobenzaldehyde and 4-[(2-chlorobenzyl)oxy]benzaldehyde in the presence of a base, such as potassium carbonate, to form the intermediate compound. The second step involves the cyclization of the intermediate compound using a catalyst, such as p-toluenesulfonic acid, to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
科学的研究の応用
5-(4-bromophenyl)-3-{4-[(2-chlorobenzyl)oxy]benzylidene}-2(3H)-furanone has been extensively studied for its potential applications in various fields, such as drug discovery, material science, and environmental science. In drug discovery, this compound has been shown to exhibit potent anticancer activity against various cancer cell lines, such as breast cancer, lung cancer, and colon cancer. This compound works by inhibiting the proliferation of cancer cells and inducing apoptosis, which is programmed cell death. This compound has also been shown to exhibit antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
(3Z)-5-(4-bromophenyl)-3-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrClO3/c25-20-9-7-17(8-10-20)23-14-19(24(27)29-23)13-16-5-11-21(12-6-16)28-15-18-3-1-2-4-22(18)26/h1-14H,15H2/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWOKXKCECUKAJ-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C3C=C(OC3=O)C4=CC=C(C=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C\3/C=C(OC3=O)C4=CC=C(C=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-tert-butyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B5149730.png)

![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(3,4-dimethylphenyl)-3-piperidinamine](/img/structure/B5149743.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(2-fluorobenzyl)benzamide](/img/structure/B5149754.png)


![N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5149769.png)

![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5149813.png)
![4-methyl-3-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoic acid](/img/structure/B5149820.png)

![4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium bromide](/img/structure/B5149838.png)

![(3-chlorophenyl)[1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B5149847.png)
